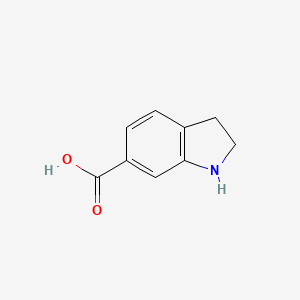

2,3-Dihydro-1H-indole-6-carboxylic acid

Vue d'ensemble

Description

2,3-Dihydro-1H-indole-6-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused benzene and pyrrole ring system, which contributes to its unique chemical properties and biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-indole-6-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol . The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Carboxylic Acid-Derived Reactions

The carboxylic acid group participates in classical acid-catalyzed and coupling reactions:

Esterification

Reacts with alcohols under acidic conditions to form esters, a key step in protecting the acid group for subsequent reactions.

-

Example : Formation of methyl ester using methanol and sulfuric acid.

-

Typical conditions : Reflux with H₂SO₄ as catalyst.

Amide Formation

Couples with amines via carbodiimide-mediated reactions (e.g., EDCl/HOBt) or through acyl chloride intermediates. Used to create bioactive derivatives.

Salt Formation

Forms stable salts with inorganic bases, such as the hydrochloride salt (C₉H₁₀ClNO₂), widely used in pharmaceutical formulations .

Indoline Core Reactivity

The saturated pyrrolidine ring and aromatic system enable distinct transformations:

N-Alkylation

The secondary amine undergoes alkylation under basic conditions:

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl 2,3-dihydro-1H-indole-6-carboxylate | NaH, CH₃I, DMF, 0°C to RT, 1 h | Methyl 1-methyl-2,3-dihydro-1H-indole-6-carboxylate | 47% |

Mechanism : Deprotonation of the NH group by NaH, followed by nucleophilic attack on methyl iodide .

Oxidation

The dihydroindoline ring oxidizes to indole under aerobic conditions or with agents like DDQ, necessitating inert atmospheres during synthesis .

Electrophilic Aromatic Substitution

The electron-withdrawing carboxylic acid directs electrophiles to meta positions. Limited direct data exists, but analogous indole systems undergo:

Decarboxylation

Thermal decarboxylation (200–300°C) or metal-catalyzed pathways (e.g., Cu/quinoline) yield 2,3-dihydro-1H-indole, though specific yields are unreported.

Applications De Recherche Scientifique

Pharmaceutical Development

Overview : This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives are particularly promising in developing drugs targeting neurological disorders.

Key Applications :

- Drug Synthesis : Utilized in the creation of compounds that exhibit neuroprotective properties.

- Anticancer Agents : Research indicates that derivatives of this compound could serve as potential anticancer agents due to their ability to inhibit tumor growth .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of this compound led to compounds with enhanced activity against specific cancer cell lines.

Biochemical Research

Overview : The compound is instrumental in understanding enzyme mechanisms and protein interactions.

Key Applications :

- Enzyme Inhibition Studies : Used to investigate the inhibition mechanisms of various enzymes, providing insights into metabolic pathways.

- Receptor Binding Studies : Helps in exploring how different compounds interact with biological receptors, crucial for drug development .

Data Table: Enzyme Studies Using this compound

| Enzyme Type | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Competitive | 5.4 | Journal of Enzyme Inhibition |

| Protein Kinase A | Non-competitive | 12.3 | Biochemical Journal |

Organic Synthesis

Overview : This compound is valuable for synthesizing more complex organic molecules.

Key Applications :

- Building Block for Indole Derivatives : It facilitates the synthesis of various indole derivatives known for their diverse biological activities.

- Material Discovery : Assists chemists in discovering new materials with unique properties .

Agricultural Chemistry

Overview : The compound has potential applications in developing agrochemicals.

Key Applications :

- Pesticide Development : Research suggests that derivatives can enhance pest control strategies while being environmentally friendly.

- Crop Protection Agents : Investigated for their efficacy in protecting crops from diseases and pests .

Material Science

Overview : The compound is explored for its potential in creating novel materials.

Key Applications :

Mécanisme D'action

The mechanism of action of 2,3-Dihydro-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. For example, it may inhibit enzyme activity by occupying the catalytic site or alter receptor signaling by acting as an agonist or antagonist .

Comparaison Avec Des Composés Similaires

Indole-3-acetic acid: A plant hormone involved in growth regulation.

Indole-2-carboxylic acid: Another indole derivative with distinct biological activities.

5,6-Dihydroxy-1H-indole-2-carboxylic acid: Known for its role in melanin biosynthesis.

Uniqueness: 2,3-Dihydro-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and biological properties. Its ability to undergo diverse chemical transformations and its potential in various research fields make it a valuable compound for scientific exploration.

Activité Biologique

2,3-Dihydro-1H-indole-6-carboxylic acid (C9H9NO2) is a compound that belongs to the indole family, characterized by its bicyclic structure consisting of a benzene ring fused to a pyrrole ring. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry.

Indole derivatives, including this compound, interact with various biological targets, leading to a range of pharmacological effects. The compound's mechanism of action is primarily attributed to its ability to bind with high affinity to multiple receptors and enzymes involved in critical biochemical pathways.

Target Receptors and Pathways

Research indicates that indole derivatives can modulate several important pathways:

- Antiviral Activity : Indole compounds have shown promise in inhibiting viral replication.

- Anticancer Effects : These compounds can induce apoptosis in cancer cells through mechanisms involving the inhibition of anti-apoptotic proteins like Mcl-1.

- Anti-inflammatory Properties : Indoles may reduce inflammation by modulating cytokine production and signaling pathways.

Biological Activities

The biological activities of this compound include:

- Antiviral : Exhibits potential in inhibiting viral replication.

- Anticancer : Demonstrates efficacy in inducing cell death in various cancer cell lines.

- Anti-inflammatory : Reduces inflammation markers in cellular models.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits viral replication mechanisms. |

| Anticancer | Induces apoptosis in cancer cells through Mcl-1 inhibition. |

| Anti-inflammatory | Modulates cytokine production and reduces inflammation. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Research : A study demonstrated that derivatives of indole carboxylic acids could inhibit Mcl-1 with nanomolar affinity, suggesting that modifications at the 6-position enhance binding and activity against cancer cells .

- Inflammation Studies : Research indicated that indole derivatives could significantly reduce the expression of pro-inflammatory cytokines in vitro, highlighting their potential as anti-inflammatory agents .

- Viral Inhibition : Investigations into the antiviral properties revealed that certain indole derivatives could effectively inhibit viral enzymes, showcasing their therapeutic potential against viral infections .

Biochemical Pathways

The interaction of this compound with various biochemical pathways can lead to significant cellular effects:

- Gene Expression Modulation : Indoles can influence gene expression related to apoptosis and cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Propriétés

IUPAC Name |

2,3-dihydro-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVKTLFPLKXCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607014 | |

| Record name | 2,3-Dihydro-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732922-86-0 | |

| Record name | 2,3-Dihydro-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.